molecular formula C11H11BrO3 B14038124 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one

1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one

Cat. No.: B14038124
M. Wt: 271.11 g/mol
InChI Key: ZHMVWHNASHOHAT-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrO3. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(carboxymethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one involves its reactivity with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carboxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

2-[2-(3-bromo-2-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H11BrO3/c12-7-10(13)5-8-3-1-2-4-9(8)6-11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

ZHMVWHNASHOHAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CBr)CC(=O)O

Origin of Product

United States

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